molecular formula C11H18ClNOS B2976949 (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride CAS No. 2034417-01-9

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2976949
CAS No.: 2034417-01-9
M. Wt: 247.78
InChI Key: QBCSVUGYKNSKSB-UHFFFAOYSA-N
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Description

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a 3-methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the 3-Methylthiophene Moiety: This step involves the alkylation of the pyrrolidine ring with a 3-methylthiophene derivative, often using reagents like alkyl halides or sulfonates under basic conditions.

    Addition of the Methanol Group: The methanol group is introduced via reduction reactions, where suitable reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the methanol group or to modify the thiophene ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a catalyst, nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a deoxygenated product.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol: The free base form of the compound.

    (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)ethanol: A similar compound with an ethanol group instead of methanol.

    (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanone: A ketone derivative of the compound.

Uniqueness

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.

Properties

IUPAC Name

[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)7-12-5-2-3-10(12)8-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSVUGYKNSKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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